molecular formula C24H37N3O4S B258028 N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide

N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide

Numéro de catalogue B258028
Poids moléculaire: 463.6 g/mol
Clé InChI: HOLYJYHLKINQKG-QNGMFEMESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used for the treatment of non-small cell lung cancer (NSCLC). AZD9291 is a potent and selective inhibitor of the T790M mutation in EGFR, which is responsible for resistance to first-generation EGFR TKIs.

Mécanisme D'action

N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide selectively inhibits the T790M mutation in EGFR, which is responsible for resistance to first-generation EGFR TKIs. By blocking the activity of this mutation, N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide prevents the activation of downstream signaling pathways that promote cancer cell growth and survival. This results in the inhibition of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide include the inhibition of EGFR signaling, the induction of apoptosis in cancer cells, and the inhibition of tumor growth. N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide has also been shown to have minimal effects on normal cells and tissues, leading to a favorable safety profile.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide in lab experiments include its potency and selectivity for the T790M mutation in EGFR, as well as its favorable safety profile. However, limitations include the need for specialized equipment and expertise to synthesize and administer the compound, as well as the cost and availability of the compound.

Orientations Futures

For research on N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide include the development of combination therapies with other targeted agents or immunotherapies, the investigation of its efficacy in other cancer types, and the identification of biomarkers that can predict response to treatment. Additionally, further studies are needed to elucidate the mechanisms of resistance to N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide and to develop strategies to overcome this resistance.

Méthodes De Synthèse

The synthesis of N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide involves several steps, including the preparation of 4-aminomethylcyclohexanecarboxylate, 4-methylsulfonylphenylboronic acid, and 1-azepan-1-yl-2-bromoethanone. These compounds are then reacted to form the final product, N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide.

Applications De Recherche Scientifique

N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. In a phase I trial, N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide demonstrated promising antitumor activity in patients with advanced NSCLC harboring the T790M mutation. Subsequent phase II and III trials confirmed the efficacy and safety of N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide, leading to its approval by the US Food and Drug Administration (FDA) in 2015.

Propriétés

Nom du produit

N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide

Formule moléculaire

C24H37N3O4S

Poids moléculaire

463.6 g/mol

Nom IUPAC

N-[(2R)-1-(azepan-1-yl)-1-oxopropan-2-yl]-4-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C24H37N3O4S/c1-18-7-13-22(14-8-18)32(30,31)25-17-20-9-11-21(12-10-20)23(28)26-19(2)24(29)27-15-5-3-4-6-16-27/h7-8,13-14,19-21,25H,3-6,9-12,15-17H2,1-2H3,(H,26,28)/t19-,20?,21?/m1/s1

Clé InChI

HOLYJYHLKINQKG-QNGMFEMESA-N

SMILES isomérique

CC1=CC=C(C=C1)S(=O)(=O)NCC2CCC(CC2)C(=O)N[C@H](C)C(=O)N3CCCCCC3

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2CCC(CC2)C(=O)NC(C)C(=O)N3CCCCCC3

SMILES canonique

CC1=CC=C(C=C1)S(=O)(=O)NCC2CCC(CC2)C(=O)NC(C)C(=O)N3CCCCCC3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.